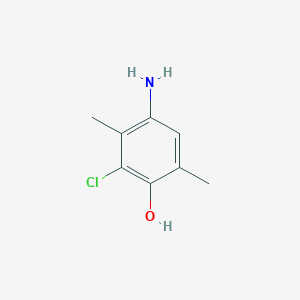
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzoic acid moiety attached to a piperidine ring, which is further substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-hydroxypiperidine and acetone, in the presence of acetic acid and tetrahydrofuran.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, where isopropyl halides react with the piperidine ring under basic conditions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through esterification or amidation reactions, using appropriate benzoic acid derivatives and coupling agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride is unique due to its specific combination of a piperidine ring, isopropyl group, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in its interactions with molecular targets.
Propriétés
Formule moléculaire |
C15H22ClNO2 |
|---|---|
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(6-4-12)15(17)18;/h3-6,11,13H,7-10H2,1-2H3,(H,17,18);1H |
Clé InChI |
XXUIANXHNQOMTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide](/img/structure/B8619988.png)





![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)




![7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8620079.png)
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)
